

Application Note: Monitoring the Synthesis of Poly(butylene succinate) using NMR Spectroscopy

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Compound of Interest

Compound Name: *Butanedioic acid;butane-1,4-diol*

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Audience: Researchers, scientists, and drug development professionals.

Introduction Poly(butylene succinate) (PBS) is a biodegradable aliphatic polyester that has garnered significant attention as a sustainable alternative to conventional plastics.^[1] It is synthesized from the monomers succinic acid and 1,4-butanediol, which can be derived from renewable resources. The synthesis typically involves a two-step melt polycondensation process: an initial esterification step to form oligomers, followed by a polycondensation step under high vacuum to achieve a high molecular weight polymer.^{[1][2]}

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for monitoring the polymerization process and characterizing the final product.^[3] Both ¹H and ¹³C NMR provide detailed structural information, confirming the successful formation of the polyester linkages and allowing for the analysis of end-groups and microstructure. This application note provides a detailed protocol for the synthesis of PBS and its subsequent analysis by NMR.

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene succinate) via Two-Step Melt Polycondensation

This protocol describes the synthesis of PBS using a common two-step process involving esterification and polycondensation.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Succinic acid (SA) or Dimethyl succinate (DMS)
- 1,4-butanediol (BDO) (a slight molar excess, e.g., 1.2:1 BDO:SA, is often used)
- Esterification catalyst: e.g., Magnesium acetate (0.12 wt%)[\[4\]](#)
- Polycondensation catalyst: e.g., Titanium tetrabutoxide (TBT) (400 ppm)[\[5\]](#) or Titanium glycolate (0.1 wt%)[\[4\]](#)
- Nitrogen (N₂) gas supply
- Vacuum pump

Equipment:

- Three-necked glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser.
- Heating mantle with temperature controller.
- Vacuum gauge.

Procedure:

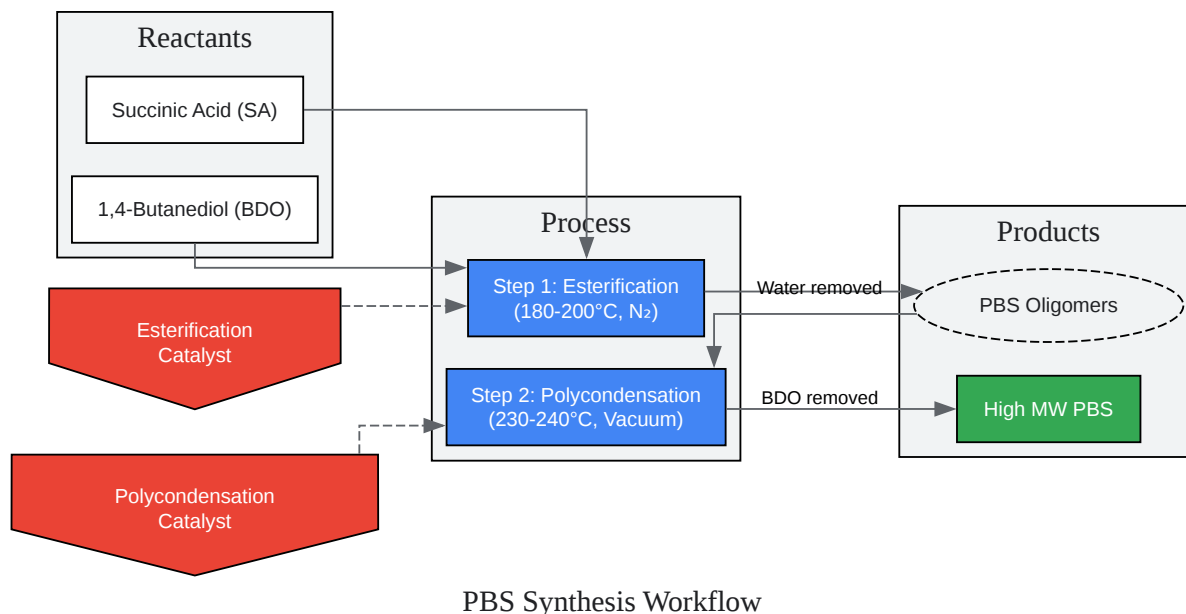
Step 1: Esterification

- Charge the reactor with succinic acid and 1,4-butanediol in the desired molar ratio.
- Add the esterification catalyst to the mixture.
- Begin stirring and purge the reactor with nitrogen gas to create an inert atmosphere.
- Heat the reactor to approximately 180-200°C.[\[2\]](#)[\[4\]](#)

- The esterification reaction will produce water (or methanol if using DMS), which is continuously removed from the reaction mixture by distillation.
- Monitor the amount of distillate collected. The esterification step is considered complete when approximately 90% of the theoretical amount of condensate has been collected.^[5] This stage typically takes several hours and results in the formation of low molecular weight PBS oligomers.

Step 2: Polycondensation

- After the esterification is complete, add the polycondensation catalyst to the reactor containing the oligomers.
- Increase the temperature to 230-240°C.^{[2][4]}
- Gradually reduce the pressure inside the reactor to below 50 Pa (0.4 mbar).^{[2][4]}
- The polycondensation reaction proceeds with the removal of excess 1,4-butanediol, leading to an increase in the polymer's molecular weight. This is often observed by an increase in the viscosity of the melt, which can be monitored by the power consumption of the stirrer.^[2]
- Continue the reaction under high vacuum and high temperature for several hours until the desired viscosity (and thus molecular weight) is achieved.
- Once the reaction is complete, cool the reactor and extract the resulting high molecular weight PBS polymer.



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Caption: Workflow for the two-step synthesis of PBS.

Protocol 2: NMR Sample Preparation and Data Acquisition

This protocol outlines the procedure for preparing a PBS sample for NMR analysis and typical parameters for data acquisition.

Materials:

- Synthesized PBS polymer
- Deuterated chloroform (CDCl₃)
- Tetramethylsilane (TMS) (optional, as solvent peak can be used for reference)

- NMR tubes

Equipment:

- NMR spectrometer (e.g., 300 MHz or 400 MHz)[6][7]
- Vortex mixer
- Pipettes

Procedure:

- Dissolve 10-40 mg of the synthesized PBS polymer in approximately 1 mL of deuterated chloroform (CDCl_3) directly in an NMR tube.[5][6]
- If required, add a small amount of TMS as an internal reference standard.[5][7]
- Secure the cap on the NMR tube and vortex the sample until the polymer is completely dissolved.
- Place the NMR tube into the spectrometer.
- Acquire ^1H and ^{13}C NMR spectra at room temperature (25 °C).[6][7]
 - For ^1H NMR: Acquire 32 to 128 scans.[6]
 - For ^{13}C NMR: Acquire 1000 to 10,000 scans due to the lower natural abundance of the ^{13}C isotope.[6]

Data Presentation and Interpretation

NMR analysis confirms the chemical structure of the synthesized polymer. The characteristic peaks in the ^1H and ^{13}C spectra correspond to the specific protons and carbons in the PBS repeating unit.

^1H NMR Spectral Data

The ^1H NMR spectrum of PBS is relatively simple and shows three main signals corresponding to the methylene protons of the succinate and butanediol units.[4][7]

Signal Label	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
a	~4.1	Triplet	4H	Methylene protons adjacent to ester oxygen (-O-CH ₂ -CH ₂ -)
b	~2.6	Singlet	4H	Methylene protons of the succinate unit (-CO-CH ₂ -CH ₂ -CO-)
c	~1.7	Multiplet	4H	Methylene protons in the butanediol unit (-O-CH ₂ -CH ₂ -)

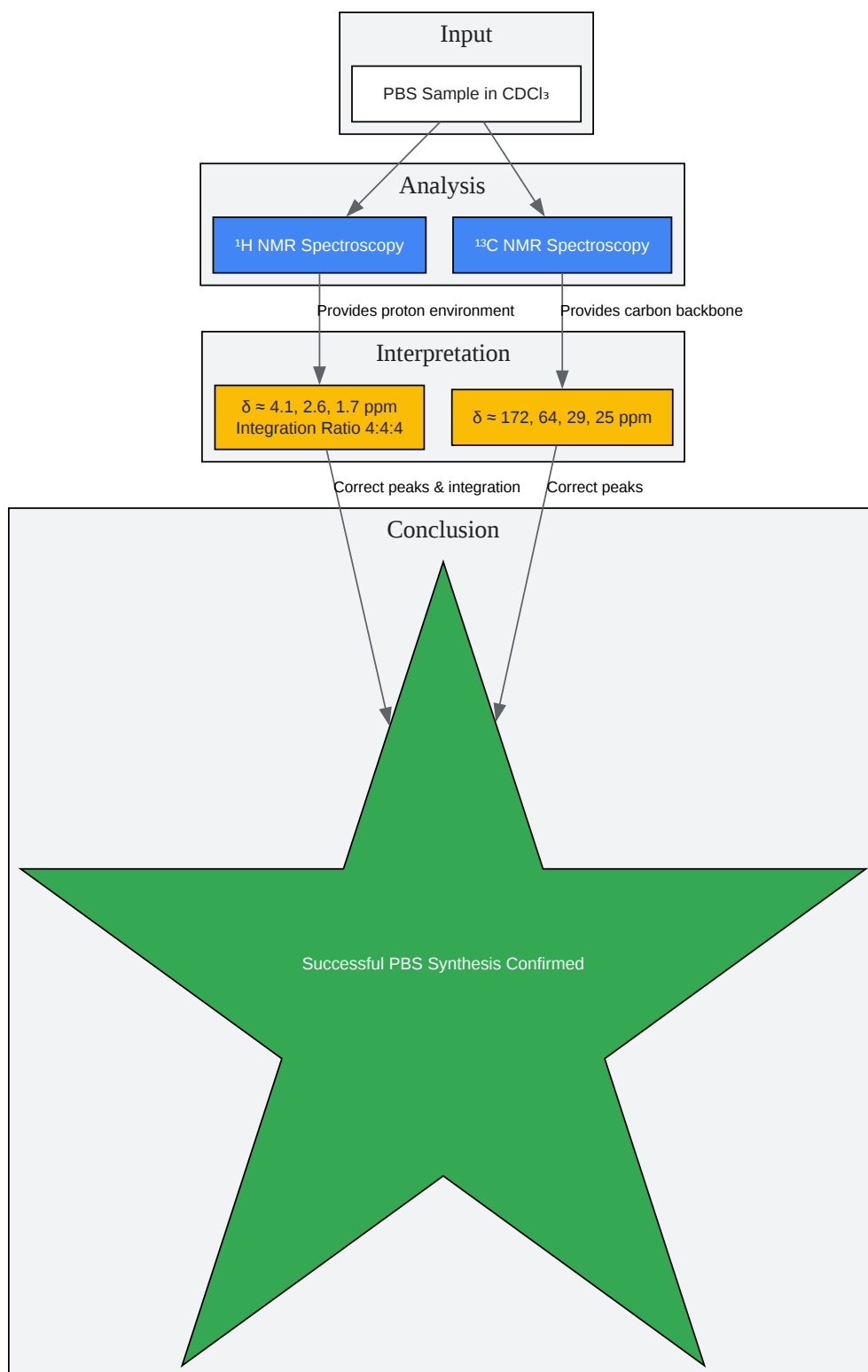
Data sourced from references[4][7].

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides confirmation of the carbon backbone, including the key carbonyl signal of the ester group.

Signal Label	Chemical Shift (δ) ppm	Assignment
d	~172.3	Carbonyl carbon of the ester group (C=O)
e	~64.2	Methylene carbons adjacent to ester oxygen (-O-CH ₂ -)
f	~29.1	Methylene carbons of the succinate unit (-CO-CH ₂ -)
g	~25.3	Methylene carbons in the butanediol unit (-O-CH ₂ -CH ₂ -)

Data sourced from reference[2].



NMR Data Analysis Logic

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Caption: Logical flow from sample to structure confirmation.

Quantitative Analysis

The successful synthesis of PBS is confirmed by the presence of all the characteristic signals at the correct chemical shifts and, for ^1H NMR, the expected integration ratios (4H:4H:4H).[4][7] The absence of significant signals from the monomer starting materials indicates a high degree of polymerization.

Furthermore, ^1H NMR can be used for quantitative analysis, such as determining the number-average molecular weight (M_n) by end-group analysis.[6] This involves comparing the integral of a repeating unit signal to the integral of a signal from a terminal group (e.g., the $-\text{CH}_2\text{OH}$ protons of a BDO-terminated chain, which appear around 3.6-3.7 ppm).[4][7][8] However, this method becomes less accurate for high molecular weight polymers as the concentration of end-groups becomes very low.[8]

Conclusion

NMR spectroscopy is a powerful and essential technique for the analysis of poly(butylene succinate) synthesis. It provides a straightforward and reliable method to confirm the polymer's chemical structure through ^1H and ^{13}C NMR. The detailed protocols and data presented in this application note offer a comprehensive guide for researchers monitoring PBS polymerization and characterizing the resulting polymer.

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